Cas no 402958-25-2 ((1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester)

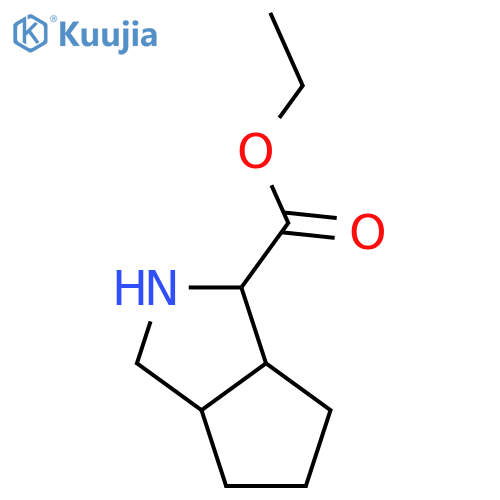

402958-25-2 structure

商品名:(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester

(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

-

- octahydrocyclopenta(c)pyrrole-1-carboxylic acid ethyl ester

- (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Ethyl Ester

- (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate

- (1S,3aR,6aS)-Octahyd

- (1S,3AR,6AS)-Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid ethyl ester

- Octahydro-cyclopentapyrrole-1-carboxylic acid ethyl ester

- CS-0437743

- J-500445

- Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, ethyl ester, (1S,3aR,6aS)-

- (1S,3aR,6aS)-Ethyloctahydrocyclopenta[c]pyrrole-1-carboxylate

- SCHEMBL8038112

- ethyl (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate

- 402958-25-2

- octahydro-,ethylester,(1S,3aR,6aS)-

- AKOS016008089

- AC-25790

- 864185-81-9

- DB-361870

- AC-23415

- (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester

-

- MDL: MFCD21606967

- インチ: InChI=1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m0/s1

- InChIKey: BFZUEHILBXRWGT-CIUDSAMLSA-N

- ほほえんだ: CCOC(=O)[C@H]1NC[C@@H]2CCC[C@H]12

計算された属性

- せいみつぶんしりょう: 183.126

- どういたいしつりょう: 183.126

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3A^2

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.058

- ふってん: 254.8±23.0°C at 760 mmHg

- フラッシュポイント: 108 ºC

- PSA: 38.33000

- LogP: 1.26640

- じょうきあつ: 0.0±0.5 mmHg at 25°C

(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM197859-1g |

(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate |

402958-25-2 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A109008341-1g |

(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate |

402958-25-2 | 95% | 1g |

$603.20 | 2023-09-02 | |

| TRC | O236250-50mg |

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Ethyl Ester |

402958-25-2 | 50mg |

$7175.00 | 2023-05-17 | ||

| Chemenu | CM197859-1g |

(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate |

402958-25-2 | 95% | 1g |

$542 | 2021-06-09 | |

| Ambeed | A720574-1g |

(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate |

402958-25-2 | 95+% | 1g |

$494.0 | 2025-02-26 |

(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

402958-25-2 ((1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester) 関連製品

- 41994-50-7(2,5-diethyl pyrrolidine-2,5-dicarboxylate)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:402958-25-2)(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester

清らかである:99%

はかる:1g

価格 ($):445.0